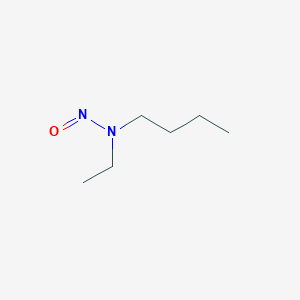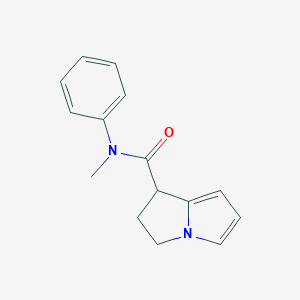
3-Amino-1-benzylpyrrolidine-3-carbonitrile
Vue d'ensemble
Description
3-Amino-1-benzylpyrrolidine-3-carbonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been shown to exhibit significant biological activity, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-Amino-1-benzylpyrrolidine-3-carbonitrile is not fully understood. However, it is believed that this compound may act by inhibiting certain enzymes or receptors in the body, leading to a reduction in disease symptoms.
Effets Biochimiques Et Physiologiques
Research has shown that 3-Amino-1-benzylpyrrolidine-3-carbonitrile exhibits a variety of biochemical and physiological effects. These effects include the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Amino-1-benzylpyrrolidine-3-carbonitrile in lab experiments is its high potency and selectivity. This compound has been shown to exhibit significant activity at low concentrations, making it a cost-effective option for researchers. However, one limitation of using this compound is its potential toxicity, which can make it difficult to work with in certain settings.
Orientations Futures
There are many potential future directions for research on 3-Amino-1-benzylpyrrolidine-3-carbonitrile. One area of focus could be the development of new drugs based on this compound, which could have significant therapeutic potential. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in other areas of medicine.
Applications De Recherche Scientifique
The potential applications of 3-Amino-1-benzylpyrrolidine-3-carbonitrile in medicinal chemistry are vast. This compound has been shown to exhibit significant activity against a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Research has also shown that this compound may have potential as an anti-inflammatory agent.
Propriétés
IUPAC Name |
3-amino-1-benzylpyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-9-12(14)6-7-15(10-12)8-11-4-2-1-3-5-11/h1-5H,6-8,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COESXKHUIKDTRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C#N)N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622204 | |
| Record name | 3-Amino-1-benzylpyrrolidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-benzylpyrrolidine-3-carbonitrile | |
CAS RN |
145090-28-4 | |
| Record name | 3-Amino-1-benzylpyrrolidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate](/img/structure/B126742.png)






![N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126760.png)